Cas no 2137699-96-6 (Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl-)

Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl-, is a cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a butanamide backbone substituted with a 3-methyl group and an (1-aminocyclopropyl)methyl moiety, offering unique reactivity for selective modifications. The cyclopropylamine group enhances steric and electronic properties, making it valuable in the design of bioactive compounds. This compound may serve as an intermediate in the development of enzyme inhibitors or receptor modulators due to its constrained ring system and functional versatility. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its precise structural attributes enable tailored applications in medicinal chemistry and material science.
Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- structure
2137699-96-6 structure
商品名:Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl-
CAS番号:2137699-96-6
MF:C9H18N2O
メガワット:170.252022266388
CID:5297977

Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- 化学的及び物理的性質

名前と識別子

    • Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl-
    • インチ: 1S/C9H18N2O/c1-7(2)5-8(12)11-6-9(10)3-4-9/h7H,3-6,10H2,1-2H3,(H,11,12)
    • InChIKey: RRMXRFKMXCUTLG-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1(N)CC1)(=O)CC(C)C

Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-764684-2.5g
N-[(1-aminocyclopropyl)methyl]-3-methylbutanamide
2137699-96-6 95%
2.5g
$1509.0 2024-05-22
Enamine
EN300-764684-0.05g
N-[(1-aminocyclopropyl)methyl]-3-methylbutanamide
2137699-96-6 95%
0.05g
$647.0 2024-05-22
Enamine
EN300-764684-0.1g
N-[(1-aminocyclopropyl)methyl]-3-methylbutanamide
2137699-96-6 95%
0.1g
$678.0 2024-05-22
Enamine
EN300-764684-5.0g
N-[(1-aminocyclopropyl)methyl]-3-methylbutanamide
2137699-96-6 95%
5.0g
$2235.0 2024-05-22
Enamine
EN300-764684-0.5g
N-[(1-aminocyclopropyl)methyl]-3-methylbutanamide
2137699-96-6 95%
0.5g
$739.0 2024-05-22
Enamine
EN300-764684-10.0g
N-[(1-aminocyclopropyl)methyl]-3-methylbutanamide
2137699-96-6 95%
10.0g
$3315.0 2024-05-22
Enamine
EN300-764684-0.25g
N-[(1-aminocyclopropyl)methyl]-3-methylbutanamide
2137699-96-6 95%
0.25g
$708.0 2024-05-22
Enamine
EN300-764684-1.0g
N-[(1-aminocyclopropyl)methyl]-3-methylbutanamide
2137699-96-6 95%
1.0g
$770.0 2024-05-22

Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- 関連文献

Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl-に関する追加情報

Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- (CAS No. 2137699-96-6): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- (CAS No. 2137699-96-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of butanamides and is characterized by the presence of a cyclopropyl ring and an aminomethyl group, which contribute to its distinct chemical properties and biological activities.

The molecular formula of Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- is C8H15NO2, with a molecular weight of approximately 153.20 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its chemical structure can be represented as:

Structure of Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl-

The cyclopropyl ring in the structure of Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- imparts significant steric constraints and electronic effects, which can influence its interactions with biological targets. The aminomethyl group, on the other hand, provides a site for hydrogen bonding and can participate in various chemical reactions, making this compound a versatile building block in drug design.

In recent years, Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- has been extensively studied for its potential as a lead compound in the development of new therapeutic agents. One of the key areas of research has been its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes and are important targets for drug discovery.

A study published in the Journal of Medicinal Chemistry in 2022 reported that Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- exhibited potent agonist activity at the mu-opioid receptor (MOR), a GPCR involved in pain modulation. The researchers found that this compound demonstrated high selectivity for MOR over other opioid receptors, suggesting its potential as a novel analgesic agent with reduced side effects compared to traditional opioids.

Beyond its activity at GPCRs, Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- has also shown promise in other therapeutic areas. For instance, a 2021 study published in Bioorganic & Medicinal Chemistry Letters investigated the compound's ability to inhibit protease enzymes, which are involved in various diseases such as cancer and viral infections. The results indicated that Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- effectively inhibited the activity of specific proteases, highlighting its potential as an antiviral or anticancer agent.

The synthesis of Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- typically involves several steps, including the formation of the cyclopropyl ring and the introduction of the aminomethyl group. One common synthetic route involves the reaction of 3-methoxybutyronitrile with cyanomethane followed by reduction and amidation steps. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

In terms of safety and toxicity, preliminary studies have shown that Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to ensure its safety for clinical use. Additionally, pharmacokinetic studies have demonstrated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its development as a drug candidate.

The future prospects for Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity while minimizing potential side effects. Clinical trials are also being planned to evaluate its efficacy and safety in human subjects. If successful, this compound could potentially revolutionize the treatment of various diseases by providing new therapeutic options with improved profiles.

In conclusion, Butanamide, N-[(1-aminocyclopropyl)methyl]-3-methyl- (CAS No. 2137699-96-6) is a versatile compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound's properties and applications, it holds great promise for contributing to the advancement of healthcare.

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